molecular formula C8H7BrN4O B2392489 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide CAS No. 1199590-77-6

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide

Katalognummer: B2392489
CAS-Nummer: 1199590-77-6
Molekulargewicht: 255.075
InChI-Schlüssel: BTEMLUSNFJLQNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is a pyridine-based acetamide derivative characterized by a bromo substituent at position 5, a cyano group at position 3, and an acetamide-linked amino group at position 2 of the pyridine ring (Figure 1). Its molecular formula is C₈H₆BrN₃O (molecular weight: 240.06 g/mol), and it has a CAS number of 941604-21-3 . The compound is synthesized via a high-yield route (70%) starting from 2-amino-5-bromonicotinonitrile, as reported in LookChem’s synthetic pathway analysis .

Eigenschaften

IUPAC Name

2-[(5-bromo-3-cyanopyridin-2-yl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-1-5(2-10)8(12-3-6)13-4-7(11)14/h1,3H,4H2,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEMLUSNFJLQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)NCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution Approach

This method involves the reaction of 2-amino-5-bromo-3-cyanopyridine with bromoacetamide under basic conditions. The amino group at position 2 acts as a nucleophile, displacing the bromide in bromoacetamide to form the desired C–N bond.

Reaction Conditions :

  • Base : Potassium carbonate or triethylamine in anhydrous dimethylformamide (DMF).
  • Temperature : Reflux at 80–100°C for 6–12 hours.
  • Yield : ~60–70% after purification via column chromatography.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the lone pair on the amine attacks the electrophilic methylene carbon in bromoacetamide. The bromide leaving group is stabilized by polar aprotic solvents like DMF.

Limitations :

  • Competing side reactions, such as over-alkylation, may reduce yield.
  • Requires stringent moisture control to prevent hydrolysis of the cyano group.

Acylation of 2-Amino-5-bromo-3-cyanopyridine

Direct acylation of the amino group with chloroacetyl chloride, followed by amidation, offers a two-step pathway:

  • Acylation :
    $$ \text{2-Amino-5-bromo-3-cyanopyridine + ClCH}_2\text{COCl} \rightarrow \text{2-(Chloroacetamido)-5-bromo-3-cyanopyridine} $$

    • Conditions : Ice-cold dichloromethane, triethylamine, 0–5°C.
    • Yield : ~85% for the chloroacetamide intermediate.
  • Amination :
    $$ \text{2-(Chloroacetamido)-5-bromo-3-cyanopyridine + NH}_3 \rightarrow \text{Target Compound} $$

    • Conditions : Ammonia-saturated ethanol, 50°C, 4 hours.
    • Yield : ~75% after recrystallization.

Advantages :

  • High intermediate stability.
  • Scalable for industrial production.

Multi-Component Reaction Strategies

A one-pot synthesis leveraging Hantzsch-like cyclization has been explored:

Components :

  • 5-Bromo-2-aminonicotinonitrile (precursor).
  • Glyoxylic acid.
  • Ammonium acetate.

Reaction Scheme :
$$ \text{5-Bromo-2-aminonicotinonitrile + NH}_4\text{OAc + OHCCOOH} \rightarrow \text{Target Compound} $$

Conditions :

  • Ethanol, reflux, 8 hours.
  • Catalyst : Piperidine (10 mol%).
  • Yield : ~55%.

Challenges :

  • Low regioselectivity due to competing side reactions.
  • Requires rigorous purification to isolate the product.

Catalytic Amination Techniques

Palladium-catalyzed amination (Buchwald-Hartwig) enables direct coupling of 2-chloro-5-bromo-3-cyanopyridine with acetamide:

Reaction :
$$ \text{2-Chloro-5-bromo-3-cyanopyridine + H}2\text{NCOCH}3 \xrightarrow{\text{Pd(dba)}_2, \text{Xantphos}} \text{Target Compound} $$

Conditions :

  • Toluene, 110°C, 24 hours.
  • Base : Cs2CO3.
  • Yield : ~50%.

Strengths :

  • Avoids pre-functionalization of the amine.
  • Compatible with electron-deficient pyridines.

Comparative Analysis of Synthesis Methods

Method Yield Cost Scalability Complexity
Nucleophilic Substitution 70% Low High Moderate
Acylation-Amination 75% Medium Medium High
Multi-Component Reaction 55% Low Low Moderate
Catalytic Amination 50% High Low High

Key Findings :

  • Nucleophilic substitution balances yield and scalability, making it ideal for large-scale synthesis.
  • Catalytic amination suffers from low yields but is valuable for structurally complex analogs.

Experimental Considerations and Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions but may degrade the cyano group at elevated temperatures.
  • Ethanol/water mixtures improve solubility in multi-component reactions but reduce yields due to hydrolysis.

Temperature Control

  • Exceeding 100°C in acylation steps leads to decomposition of the acetamide group.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted bromoacetamide.
  • Recrystallization from ethanol/water mixtures yields high-purity crystals (>98%).

Applications and Derivatives

  • Pharmaceutical Intermediate : Serves as a precursor for kinase inhibitors and antiviral agents.
  • Coordination Chemistry : The cyano and amino groups facilitate ligand design for transition-metal complexes.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The aminoacetamide group can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles such as alkyl halides.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Reduction Reactions: Amino derivatives of pyridine.

    Oxidation Reactions: Oxidized derivatives of aminoacetamide.

Wissenschaftliche Forschungsanwendungen

2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is a pyridine derivative featuring a bromine atom at the 5-position, a cyano group at the 3-position, and an aminoacetamide group at the 2-position. It has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is explored as a potential lead compound for developing new pharmaceuticals.
  • Industry It is utilized in developing new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Major Products Formed

  • Substitution Reactions: Substituted pyridine derivatives.
  • Reduction Reactions: Amino derivatives of pyridine.
  • Oxidation Reactions: Oxidized derivatives of aminoacetamide.

Wirkmechanismus

The mechanism of action of 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes critical structural and synthetic differences between 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Bromo (C5), cyano (C3), acetamide-amino (C2) C₈H₆BrN₃O 240.06 High-yield synthesis (70%)
2-((5-Bromo-3-cyanopyridin-2-yl)oxy)-N-(3-chlorophenyl)acetamide (5d) Bromo (C5), cyano (C3), oxy-acetamide (C2), 3-chlorophenyl C₁₄H₁₀BrClN₂O₂ 353.61 Precursor for fluorescent AFP-3
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide Bromo (C5), cyano (C2), pivalamide (C3) C₁₁H₁₂BrN₃O 298.14 Enhanced steric bulk
N-(5-Bromopyridin-2-yl)acetamide Bromo (C5), acetamide (C2) C₇H₇BrN₂O 215.05 Simpler structure; crystallography studies
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Benzothiazole core, thiadiazole, nitro group C₁₈H₁₂FN₅O₃S₂ 437.46 Anticonvulsant activity (100% MES efficacy)

Biologische Aktivität

The compound 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound can be represented as follows:

C10H9BrN4O\text{C}_{10}\text{H}_{9}\text{BrN}_{4}\text{O}

This compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit multikinase inhibition , targeting critical pathways involved in cell proliferation and survival. The presence of the bromo and cyano groups is particularly significant, as they can influence the compound's binding affinity to kinase targets.

Cytotoxicity Assays

Studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.126
HCT15 (Colorectal)0.30
CAPAN-1 (Pancreatic)0.50

These results indicate a promising therapeutic window for targeting aggressive cancer types, particularly triple-negative breast cancer (TNBC), where it outperformed traditional chemotherapeutics such as 5-Fluorouracil .

Kinase Inhibition Profile

The compound has been evaluated for its inhibitory effects on various kinases. Notably, it has demonstrated high potency against CDK4 and CDK6, which are crucial in cell cycle regulation:

Kinase TargetIC50 (nM)
CDK45.51
CDK633.35

These findings suggest that the compound may serve as a viable candidate for cancer therapy by disrupting key signaling pathways .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the pyridine ring and the amide group can significantly alter biological activity. The incorporation of electron-withdrawing groups like bromine enhances binding affinity and selectivity towards target kinases.

Key Findings:

  • Bromine Substitution : Enhances lipophilicity and improves cellular uptake.
  • Cyanopyridine Moiety : Contributes to increased potency through specific interactions with kinase active sites.
  • Amide Group : Essential for maintaining hydrogen bonding interactions with target proteins.

In Vivo Efficacy

In vivo studies conducted on murine models of TNBC showed that treatment with this compound resulted in significant tumor regression when administered over a period of four weeks. Tumor sizes were reduced by an average of 60% compared to control groups .

Pharmacokinetics

The pharmacokinetic profile indicates a favorable absorption rate with an oral bioavailability of approximately 31.8% after administration, suggesting potential for oral formulations . Moreover, acute toxicity studies revealed no adverse effects at doses up to 2000 mg/kg , indicating a promising safety profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide?

  • Answer : The compound can be synthesized via multi-step reactions, including bromination, cyanation, and amide coupling. For example:

Bromination : Introduce bromine at the pyridine ring’s 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Cyanation : Utilize copper(I) cyanide or Pd-catalyzed cyanation to introduce the nitrile group at the 3-position .

Amide Coupling : React the bromo-cyanopyridine intermediate with aminoacetamide using EDCI/HOBt or other coupling agents .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) for solubility.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Answer :

  • 1H/13C NMR : Confirm the pyridine ring protons (δ 7.5–9.0 ppm) and acetamide NH/CO groups (δ 2.1–2.3 ppm for CH3, δ 8.5 ppm for NH) .
  • FT-IR : Verify nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹; N–H, ~3300 cm⁻¹) functional groups .
  • HRMS : Confirm molecular weight (e.g., calculated for C9H8BrN4O: 296.99 g/mol) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?

  • Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Path Search : Apply software like Gaussian or ORCA to simulate intermediates (e.g., brominated pyridine derivatives) and identify energy barriers .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal yields .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Dose-Response Analysis : Re-evaluate IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent effects .
  • Structural Analog Comparison : Compare with analogs (e.g., 2-(5-Bromopyridin-2-yl)acetamide ) to isolate the impact of the cyano group.
  • Meta-Analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies to identify outliers or methodological biases .

Q. How can researchers design experiments to study this compound’s enzyme inhibition mechanism?

  • Answer :

Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates and varying inhibitor concentrations .

Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or proteases) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Methodological Challenges & Solutions

Q. What are common pitfalls in purifying this compound, and how can they be mitigated?

  • Answer :

  • Challenge : Low solubility in polar solvents due to the hydrophobic pyridine core.
  • Solution : Use mixed solvents (e.g., EtOAc/hexane) for recrystallization or employ preparative HPLC with C18 columns .
  • Purity Validation : Combine melting point analysis (e.g., 164–166°C ) with LC-MS to detect residual impurities.

Q. How to design a stability study for this compound under varying conditions?

  • Answer :

  • Experimental Design :
ConditionParameterDurationAnalysis Method
LightUV exposure (254 nm)7 daysHPLC
pH2.0, 7.4, 9.0 buffers24 hrsNMR
Temperature4°C, 25°C, 40°C30 daysTGA/DSC
  • Key Metrics : Degradation products (e.g., de-brominated or hydrolyzed derivatives) quantified via mass balance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.